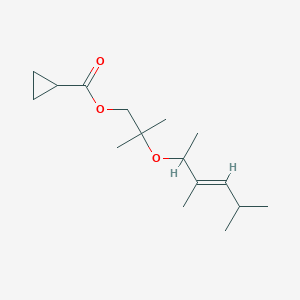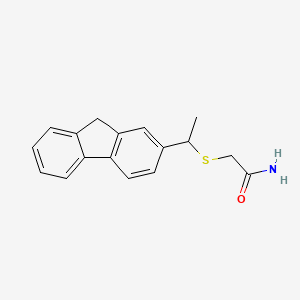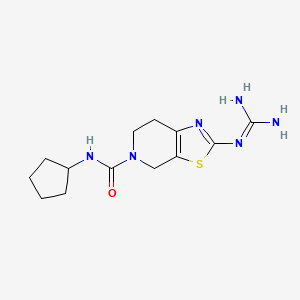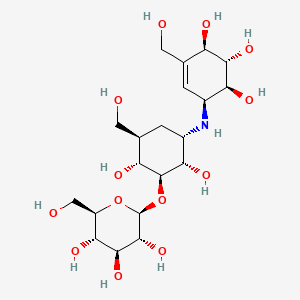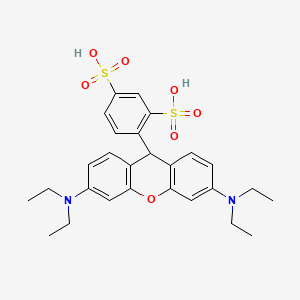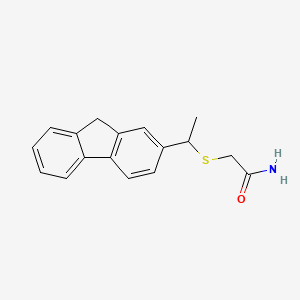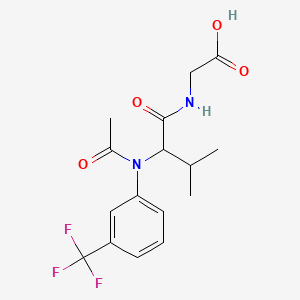
Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
acetyl trifluoromethylphenyl valylglycine, DL- . This compound has a molecular formula of C16H19F3N2O4 and a molecular weight of 360.3283 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl trifluoromethylphenyl valylglycine, DL- typically involves the following steps:
Formation of the trifluoromethylphenyl group:
Peptide bond formation: The trifluoromethylphenyl group is then coupled with valine and glycine through peptide bond formation using coupling reagents such as carbodiimides.
Acetylation: The final step involves the acetylation of the amino group to form the final compound.
Industrial Production Methods
Industrial production of acetyl trifluoromethylphenyl valylglycine, DL- involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, DL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Acetyl trifluoromethylphenyl valylglycine, DL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetyl trifluoromethylphenyl valylglycine, DL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating signaling pathways: Affecting cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with receptors: Binding to cell surface receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Acetyl trifluoromethylphenyl valylalanine
- Acetyl trifluoromethylphenyl valylleucine
- Acetyl trifluoromethylphenyl valylisoleucine
Uniqueness
Acetyl trifluoromethylphenyl valylglycine, DL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
379685-96-8 |
|---|---|
Molecular Formula |
C16H19F3N2O4 |
Molecular Weight |
360.33 g/mol |
IUPAC Name |
2-[[2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24) |
InChI Key |
JIDBIDDEFPKZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


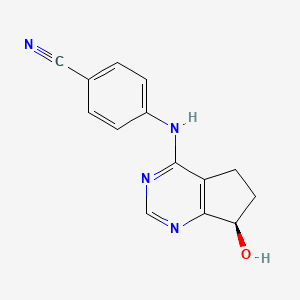
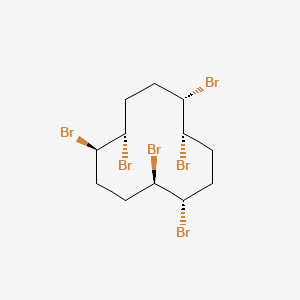
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

